![molecular formula C33H31F2N3O2S B068523 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one CAS No. 174072-26-5](/img/structure/B68523.png)
2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one
Overview
Description
2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C33H31F2N3O2S and its molecular weight is 571.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and endocrine modulation. This compound exhibits a complex structure that allows for diverse biological interactions, primarily through its activity as a non-peptide antagonist of luteinizing hormone-releasing hormone (LHRH) receptors.
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-b]pyridin-4-one derivatives is heavily influenced by their structural components. The compound under discussion features several functional groups that enhance its receptor binding and biological efficacy. Key structural features include:
- Amino group : Contributes to hydrogen bonding with receptor sites.
- Benzyl and difluorophenyl moieties : These groups increase lipophilicity and receptor affinity.
- Thieno[2,3-b]pyridine core : Essential for biological activity against LHRH receptors.
Research indicates that modifications to these groups can significantly alter the potency and selectivity of the compound against various biological targets.
Antitumor Activity
Studies have shown that thieno[2,3-b]pyridine derivatives exhibit potent antitumor activity. For instance, one study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (CML) | <0.5 | Apoptosis induction |
MCF-7 (Breast cancer) | 1.2 | Cell cycle arrest |
A549 (Lung cancer) | 0.8 | Inhibition of proliferation |
LHRH Receptor Antagonism
The compound acts as a potent antagonist at LHRH receptors, which are critical in regulating reproductive hormone release. In vivo studies demonstrate that administration leads to significant suppression of luteinizing hormone (LH) levels in animal models.
- In vitro studies : Showed IC50 values in the nanomolar range for LHRH receptor binding.
- In vivo studies : Oral administration resulted in sustained LH suppression for over 24 hours.
Case Studies
- Clinical Evaluation : A phase I trial involving a similar thieno[2,3-b]pyridine derivative showed promising results in patients with hormone-dependent tumors. The trial assessed safety profiles and preliminary efficacy, indicating a favorable response in patients with prostate and breast cancers.
- Resistance Mechanisms : Research into acquired resistance revealed that tumor cells could develop mechanisms to evade the effects of thieno[2,3-b]pyridine derivatives. For example, mutations in receptor binding sites or upregulation of efflux pumps were identified as contributing factors to decreased sensitivity.
Properties
IUPAC Name |
2-(4-aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F2N3O2S/c1-20(2)30(39)26-19-38(18-24-27(34)10-7-11-28(24)35)33-29(31(26)40)25(17-37(3)16-21-8-5-4-6-9-21)32(41-33)22-12-14-23(36)15-13-22/h4-15,19-20H,16-18,36H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJJHMUWWWXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)N)CN(C)CC4=CC=CC=C4)CC5=C(C=CC=C5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31F2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468261 | |
Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174072-26-5 | |
Record name | 2-(4-aminophenyl)-3-(N-benzyl-N-methylaminomethyl)-7-(2,6-difluorobenzyl)-4,7-dihydro-5-isobutyryl-4-oxothieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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